molecular formula C23H25NO7S2 B2963290 Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946268-88-8

Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2963290
CAS RN: 946268-88-8
M. Wt: 491.57
InChI Key: ZSDKGLWTISJXLL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H25NO7S2 and its molecular weight is 491.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

One significant area of research involving this compound and its relatives focuses on synthetic methodologies. For instance, the Gewald reaction, a known synthetic route, has been explored under organocatalyzed aqueous conditions for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing a method for creating related structures with potential biological activities (Abaee & Cheraghi, 2013). Similarly, the synthesis of bifunctional thiophene derivatives, including antimicrobial agents, starts from related intermediates, indicating the relevance of these compounds in medicinal chemistry (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Biological Activities

The antimicrobial and antiproliferative activities of thiophene derivatives highlight the biological significance of such compounds. New approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities have been investigated, underscoring the potential of thiophene-related structures in combating microbial resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008). Moreover, novel thiophene and thienopyrimidine derivatives have been prepared and tested for their antiproliferative activity, providing insights into the therapeutic applications of these compounds against cancer (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation has been explored for their antimicrobial and antioxidant activities, demonstrating the multifunctional potential of thiophene-based compounds in pharmaceutical applications (Raghavendra et al., 2016). This is further supported by studies on new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with biological activities, indicating the versatility of thiophene scaffolds in drug discovery (Faty, Hussein, & Youssef, 2010).

Synthesis of Cycloalkylthiophene-Schiff Bases

Research into cycloalkylthiophene-Schiff bases and their metal complexes has shown significant antibacterial and antifungal activities, underscoring the importance of thiophene derivatives in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7S2/c1-6-31-23(25)21-22(17(13-32-21)15-9-7-14(2)8-10-15)33(26,27)24-16-11-18(28-3)20(30-5)19(12-16)29-4/h7-13,24H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDKGLWTISJXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

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